molecular formula C15H15NO3S2 B2705781 methyl 2-{2-[(4-methylphenyl)sulfanyl]acetamido}thiophene-3-carboxylate CAS No. 895458-55-6

methyl 2-{2-[(4-methylphenyl)sulfanyl]acetamido}thiophene-3-carboxylate

Cat. No.: B2705781
CAS No.: 895458-55-6
M. Wt: 321.41
InChI Key: FTUXJKMBTMNCCD-UHFFFAOYSA-N
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Description

methyl 2-{2-[(4-methylphenyl)sulfanyl]acetamido}thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry due to their unique structural and electronic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{2-[(4-methylphenyl)sulfanyl]acetamido}thiophene-3-carboxylate typically involves the condensation of thiophene derivatives with various substituents. One common method includes the reaction of methyl 2-aminothiophene-3-carboxylate with 2-(4-methylphenyl)sulfanylacetyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

methyl 2-{2-[(4-methylphenyl)sulfanyl]acetamido}thiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

methyl 2-{2-[(4-methylphenyl)sulfanyl]acetamido}thiophene-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-{2-[(4-methylphenyl)sulfanyl]acetamido}thiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

methyl 2-{2-[(4-methylphenyl)sulfanyl]acetamido}thiophene-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals .

Properties

IUPAC Name

methyl 2-[[2-(4-methylphenyl)sulfanylacetyl]amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3S2/c1-10-3-5-11(6-4-10)21-9-13(17)16-14-12(7-8-20-14)15(18)19-2/h3-8H,9H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTUXJKMBTMNCCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC(=O)NC2=C(C=CS2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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